molecular formula C12H16ClNO3 B8803590 N-[4-Chloro-5-(1-hydroxy-1-methylethyl)-2-methoxyphenyl]acetamide

N-[4-Chloro-5-(1-hydroxy-1-methylethyl)-2-methoxyphenyl]acetamide

Cat. No. B8803590
M. Wt: 257.71 g/mol
InChI Key: IFQAGPFWQSWYEE-UHFFFAOYSA-N
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Patent
US09227978B2

Procedure details

To a solution of N-(4-chloro-5-(2-hydroxypropan-2-yl)-2-methoxyphenyl)acetamide (3.2 g, 12.4 mmol) in DCM (20 mL) at −5° C., SOCl2 (3.7 g, 37.25 mmol) was added dropwise. The mixture was warmed to RT, and then stirred at reflux for 2 h. The reaction mixture was concentrated and the residue was purified by flash column chromatography on silica gel (ethyl acetate/petroleum ether=3:1) to afford the desired product (1.9 g, 64% yield).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](O)([CH3:10])[CH3:9])=[CH:6][C:5]([NH:12][C:13](=[O:15])[CH3:14])=[C:4]([O:16][CH3:17])[CH:3]=1.O=S(Cl)Cl>C(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]([CH3:10])=[CH2:9])=[CH:6][C:5]([NH:12][C:13](=[O:15])[CH3:14])=[C:4]([O:16][CH3:17])[CH:3]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1C(C)(C)O)NC(C)=O)OC
Name
Quantity
3.7 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (ethyl acetate/petroleum ether=3:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1C(=C)C)NC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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